molecular formula C13H12FNOS B7629537 5-(2-fluorophenyl)-N,N-dimethylthiophene-2-carboxamide

5-(2-fluorophenyl)-N,N-dimethylthiophene-2-carboxamide

Cat. No. B7629537
M. Wt: 249.31 g/mol
InChI Key: RDAWYAPHFZMRHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-fluorophenyl)-N,N-dimethylthiophene-2-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of thiophene-based compounds and has been studied extensively for its therapeutic properties.

Mechanism of Action

The mechanism of action of 5-(2-fluorophenyl)-N,N-dimethylthiophene-2-carboxamide is not fully understood. However, studies have shown that this compound acts as an inhibitor of certain enzymes and proteins involved in various biological processes. It has also been shown to modulate the activity of certain receptors in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 5-(2-fluorophenyl)-N,N-dimethylthiophene-2-carboxamide has a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving healthy cells unharmed. Additionally, this compound has been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(2-fluorophenyl)-N,N-dimethylthiophene-2-carboxamide in lab experiments is its versatility. This compound can be used in a wide range of experiments due to its diverse range of potential applications. However, one limitation of using this compound is its cost. The synthesis of 5-(2-fluorophenyl)-N,N-dimethylthiophene-2-carboxamide is a complex and expensive process, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-(2-fluorophenyl)-N,N-dimethylthiophene-2-carboxamide. One potential direction is the further investigation of its anti-inflammatory properties, particularly in the context of chronic inflammatory diseases such as rheumatoid arthritis. Another potential direction is the study of its potential use in the treatment of neurological disorders, such as multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of 5-(2-fluorophenyl)-N,N-dimethylthiophene-2-carboxamide is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction of 2-bromo-5-fluorobenzene with N,N-dimethylthiocarbamoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with thionyl chloride to obtain the final product.

Scientific Research Applications

The potential applications of 5-(2-fluorophenyl)-N,N-dimethylthiophene-2-carboxamide in scientific research are vast. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

5-(2-fluorophenyl)-N,N-dimethylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNOS/c1-15(2)13(16)12-8-7-11(17-12)9-5-3-4-6-10(9)14/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAWYAPHFZMRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(S1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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